molecular formula C23H30N6O4 B2604919 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 900006-30-6

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2604919
CAS No.: 900006-30-6
M. Wt: 454.531
InChI Key: QUENRVJBJVNQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a high-purity chemical compound intended for research and development applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this oxalamide derivative in various biochemical and pharmacological studies. Its molecular structure, featuring both dimethylaminophenyl and methylpiperazinyl groups, suggests potential for interaction with specific biological targets, making it a candidate for enzyme inhibition or receptor binding studies. The nitrophenyl moiety may also contribute to its properties in assay development. Please consult the product's Certificate of Analysis for specific data on purity, identity, and concentration. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-26(2)18-10-8-17(9-11-18)21(28-14-12-27(3)13-15-28)16-24-22(30)23(31)25-19-6-4-5-7-20(19)29(32)33/h4-11,21H,12-16H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUENRVJBJVNQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, a compound with the CAS number 900006-28-2, has emerged as a significant subject of study due to its potential biological activities. This article synthesizes findings from various sources to provide an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. The structure features a dimethylamino group and a piperazine ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H30N6O4C_{23}H_{30}N_{6}O_{4}
Molecular Weight454.5 g/mol
CAS Number900006-28-2

The biological activity of this compound primarily involves its interaction with specific cellular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have shown that related compounds can effectively scavenge free radicals, reducing oxidative stress in cells .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. For example, compounds with similar structures have shown efficacy against breast cancer cell lines by targeting the aryl hydrocarbon receptor (AhR), leading to growth inhibition .

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting a potent anticancer effect .

Cell LineGI50 (µM)Mechanism of Action
MCF-7< 1AhR pathway modulation
MDA-MB-2310.5Apoptosis induction

Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of related oxalamide compounds was assessed using the DPPH assay. The results showed that these compounds could significantly reduce DPPH radical levels, indicating their potential use as therapeutic agents in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

N1-(2-Carboxyphenyl)-N2-(3-nitrophenyl)oxalamide (Compound 4e)
  • Structure : Features a carboxyphenyl group at N1 and a 3-nitrophenyl group at N2 .
  • Differences vs. Target Compound: N1 Substituent: Carboxyphenyl (acidic) vs. dimethylaminophenyl-methylpiperazine (basic). Nitro Position: 3-nitrophenyl (meta) vs. 2-nitrophenyl (ortho).
  • The ortho-nitro group in the target compound could sterically hinder binding compared to the meta-nitro configuration in 4e.
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
  • Structure: Contains a β-lactam (azetidinone) core, a 3-nitrophenyl group, and a phenylpiperazine side chain .
  • Differences vs. Target Compound: Core Structure: β-Lactam (azetidinone) vs. oxalamide. Nitro Position: 3-nitrophenyl (meta) vs. 2-nitrophenyl (ortho). Piperazine Substituent: Phenylpiperazine (lipophilic) vs. methylpiperazine (less lipophilic).
  • Implications :
    • The β-lactam core in this analogue may confer antibiotic activity, whereas the oxalamide backbone in the target compound is more typical of kinase or receptor inhibitors.
    • The methylpiperazine in the target compound likely improves aqueous solubility compared to phenylpiperazine .

Structural and Functional Comparison Table

Property Target Compound Compound 4e Azetidinone Derivative
Core Structure Oxalamide Oxalamide β-Lactam (Azetidinone)
N1 Substituent 2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl 2-Carboxyphenyl 3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl
N2/Acetamide Substituent 2-Nitrophenyl 3-Nitrophenyl 4-Phenylpiperazin-1-yl
Key Functional Groups Dimethylamino, methylpiperazine, ortho-nitro Carboxy, meta-nitro β-Lactam, meta-nitro, phenylpiperazine
Hypothesized Solubility Moderate (balanced lipophilicity from methylpiperazine) High (due to carboxylic acid) Low (lipophilic phenylpiperazine)
Potential Applications CNS-targeting agents (e.g., antipsychotics, antidepressants) Anti-inflammatory or enzyme inhibitors Antibiotics or β-lactamase inhibitors

Research Findings and Implications

Meta-nitro configurations (as in 4e and the azetidinone derivative) are more common in inhibitors targeting planar active sites (e.g., kinases) .

Piperazine Modifications :

  • Methylpiperazine in the target compound likely enhances solubility and CNS penetration compared to phenylpiperazine, which is associated with increased logP and peripheral activity .

Core Structure Impact: Oxalamides (target compound, 4e) are often used in protease or kinase inhibitors, whereas β-lactams (azetidinone derivative) are classic antibiotic scaffolds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, and how can purity be optimized during synthesis?

  • Methodology : The synthesis typically involves multi-step coupling reactions. For example:

Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDCI) with activating agents like HOBt to link the oxalamide core to substituted aromatic amines .

Piperazine incorporation : Introduce the 4-methylpiperazine moiety via nucleophilic substitution under inert atmosphere (N₂ or Ar), with reaction temperatures controlled between 0–25°C to prevent side reactions .

Purification : Employ flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or preparative HPLC to achieve >95% purity .

  • Key considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., DMF for polar intermediates) to enhance yield .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; nitrophenyl aromatic signals at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C₂₃H₂₉N₅O₄: ~463.5 g/mol) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity and detect trace impurities .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., RSK) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via dose-response curves .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety’s affinity for GPCRs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Methodology :

  • Batch variability analysis : Compare LC-MS profiles of compound batches to identify impurities affecting activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing 2-nitrophenyl with 3-nitrophenyl) to isolate substituent-specific effects .
  • Target validation : Use CRISPR knockouts or siRNA silencing in cell models to confirm target engagement .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • Prodrug design : Introduce ester groups at the oxalamide carbonyl, hydrolyzable in vivo .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Q. How does the 4-methylpiperazine moiety influence the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Simulate binding to serotonin receptors (e.g., 5-HT₁A) using AutoDock Vina; compare binding energies with/without the piperazine group .
  • SAR studies : Synthesize analogs with morpholine or thiomorpholine substitutions to assess piperazine’s role in potency .
  • Pharmacophore mapping : Identify critical hydrogen-bonding interactions between the piperazine nitrogen and receptor residues .

Q. What computational tools predict metabolic stability and potential toxicity?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and hERG channel inhibition .
  • Metabolite identification : Incubate with liver microsomes (human/rat), followed by UPLC-QTOF-MS to detect oxidative metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.